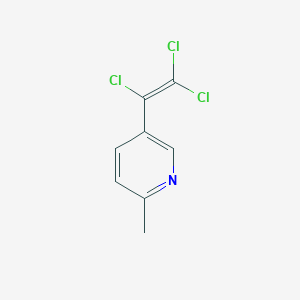

2-Methyl 5-trichlorovinyl pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Science

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast number of biologically active compounds and functional materials. nih.govresearchgate.net Its presence is notable in many pharmaceuticals, agrochemicals, and natural products. researchgate.netrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and bioavailability. nih.govenpress-publisher.com This inherent characteristic makes pyridine and its derivatives highly sought-after in medicinal chemistry for the development of new drugs. rsc.orgenpress-publisher.com The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a versatile platform for creating diverse chemical libraries for drug discovery. enpress-publisher.com

The applications of pyridine derivatives extend beyond the pharmaceutical industry. They are integral components in the manufacturing of pesticides, including insecticides and fungicides, and are also used in the textile industry for producing dyes. researchgate.netenpress-publisher.com Furthermore, pyridine-based compounds are employed as ligands in organometallic chemistry and have applications in asymmetric catalysis and the development of functional nanomaterials. nih.gov

Strategic Importance of Halogenated Pyridines as Synthons

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility. Halopyridines serve as key intermediates, or synthons, in a multitude of chemical transformations. The carbon-halogen bond provides a reactive handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular frameworks. nih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.gov

In the realms of pharmaceutical and agrochemical research, the ability to selectively introduce a halogen atom is crucial for structure-activity relationship (SAR) studies. nih.govchemrxiv.org By systematically varying the position and type of halogen on a pyridine-containing drug candidate, chemists can fine-tune its biological activity, metabolic stability, and pharmacokinetic profile. nih.gov The development of selective halogenation methods, including late-stage functionalization of complex molecules, is therefore an area of intense research. nih.govnih.gov

Overview of 2-Methyl 5-Trichlorovinyl Pyridine within Pyridine Chemistry

Within the diverse family of halogenated pyridines, 2-Methyl-5-trichlorovinyl pyridine represents a unique and potentially valuable building block. This compound features a pyridine ring substituted with a methyl group at the 2-position and a trichlorovinyl group at the 5-position. The presence of the trichlorovinyl group, in particular, offers a rich platform for further chemical modifications. The three chlorine atoms on the vinyl group can potentially be substituted or eliminated to introduce a variety of other functional groups, making it a versatile precursor for more complex pyridine derivatives.

The synthesis of related compounds, such as 2-chloro-5-trichloromethylpyridine, often involves the chlorination of a methyl group, highlighting the established reactivity of such precursors. epo.org The synthesis of vinylpyridines can be achieved through methods like the condensation of formaldehyde (B43269) with methylpyridines. nih.gov While specific research on the direct synthesis and detailed reactivity of 2-Methyl-5-trichlorovinyl pyridine is not extensively documented in the provided search results, its structural motifs suggest a range of potential synthetic applications.

Contextualization of Research Avenues for Complex Pyridine Derivatives

The exploration of complex pyridine derivatives like 2-Methyl-5-trichlorovinyl pyridine is driven by the continuous need for novel compounds with tailored properties. Research in this area is multifaceted, encompassing the development of new synthetic methodologies, the investigation of reaction mechanisms, and the evaluation of the biological and material properties of the resulting compounds.

A significant research avenue lies in the development of more efficient and selective methods for the synthesis of polysubstituted pyridines. scitechdaily.com The ability to precisely control the placement of multiple substituents on the pyridine ring is essential for creating molecules with specific functions. scitechdaily.com Furthermore, the investigation of the reactivity of unique functional groups, such as the trichlorovinyl group in 2-Methyl-5-trichlorovinyl pyridine, can lead to the discovery of new chemical transformations and the creation of novel molecular scaffolds. The potential for this compound to act as a precursor to various other pyridine derivatives makes it a target of interest for synthetic chemists.

Properties

Molecular Formula |

C8H6Cl3N |

|---|---|

Molecular Weight |

222.5 g/mol |

IUPAC Name |

2-methyl-5-(1,2,2-trichloroethenyl)pyridine |

InChI |

InChI=1S/C8H6Cl3N/c1-5-2-3-6(4-12-5)7(9)8(10)11/h2-4H,1H3 |

InChI Key |

NZFVTTIFAAMHFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=C(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2 Methyl 5 Trichlorovinyl Pyridine

De Novo Ring Synthesis Approaches to the Pyridine (B92270) Core

Building the pyridine nucleus from the ground up offers a powerful means to control the placement of substituents. Several classical and modern cyclization reactions can be adapted to furnish the 2-methyl-5-substituted pyridine core.

Cyclization Reactions for Substituted Pyridine Formation

Established name reactions in heterocyclic chemistry provide foundational routes to substituted pyridines. These methods typically involve the condensation of carbonyl compounds with a nitrogen source, often ammonia (B1221849) or its equivalent.

The Hantzsch Pyridine Synthesis is a well-known multi-component reaction that typically yields dihydropyridines, which are subsequently oxidized to pyridines. wikipedia.orgyoutube.comorganic-chemistry.org By carefully selecting unsymmetrical β-ketoesters or related synthons, it is possible to achieve a 2,5-disubstituted pattern. For instance, the condensation of an aldehyde, a β-ketoester, and an enamine can be tailored to produce the desired substitution. beilstein-journals.orgchemeurope.com

The Kröhnke Pyridine Synthesis offers a versatile route to highly functionalized pyridines. wikipedia.orgdrugfuture.com It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgnih.gov The flexibility in the choice of the unsaturated carbonyl component allows for the introduction of various substituents at the 5-position.

Another classical approach is the Guareschi-Thorpe Condensation , which utilizes cyanoacetic esters and acetoacetic esters with ammonia to construct the pyridine ring. drugfuture.comorganic-chemistry.org Modifications of this reaction can lead to 2,5-disubstituted pyridones, which can then be further functionalized. researchgate.net

The Bohlmann-Rahtz Pyridine Synthesis provides a pathway to substituted pyridines through the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.org This method is particularly useful for generating pyridines with a high degree of substitution and has been modified for one-pot procedures. organic-chemistry.org

Table 1: Overview of De Novo Cyclization Reactions for 2,5-Disubstituted Pyridines

| Reaction Name | Key Reactants | General Product | Applicability for 2-Methyl-5-Substituted Core |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia | Dihydropyridine (then oxidized) | Yes, with unsymmetrical precursors wikipedia.orgbeilstein-journals.org |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate | Substituted Pyridine | Yes, by varying the unsaturated carbonyl wikipedia.orgnih.gov |

| Guareschi-Thorpe | Cyanoacetic ester, β-keto ester, Ammonia | Pyridone derivative | Yes, can lead to 2,5-disubstituted pyridones drugfuture.comresearchgate.net |

| Bohlmann-Rahtz | Enamine, Ethynylketone | Substituted Pyridine | Yes, provides access to polysubstituted pyridines wikipedia.orgorganic-chemistry.org |

Heterocyclic Annulation Strategies for Pyridine Ring Construction

Annulation strategies involve the fusion of a new ring onto an existing molecular framework. In the context of pyridine synthesis, this can involve the reaction of acyclic precursors that cyclize to form the aromatic heterocycle. These methods often provide high regioselectivity in the placement of substituents. While specific examples leading directly to 2-Methyl-5-trichlorovinyl pyridine are not prevalent in the literature, the principles of these strategies can be applied to construct the 2-methyl-5-substituted pyridine core, which can then be further functionalized.

Functionalization Strategies for Introducing Trichlorovinyl and Methyl Moieties

A more common and often more practical approach to synthesizing 2-Methyl-5-trichlorovinyl pyridine involves the modification of a readily available pyridine derivative. This can be achieved through direct C-H functionalization or by introducing the desired groups via precursor functionalities.

A plausible and documented pathway involves the free-radical chlorination of a methyl group at the 5-position of a pre-chlorinated pyridine ring. Specifically, the synthesis of 2-chloro-5-trichloromethylpyridine from 2-chloro-5-methylpyridine (B98176) is well-established in patent literature. epo.orggoogle.comnih.gov This process typically involves reacting 2-chloro-5-methylpyridine with chlorine gas in the presence of a free-radical initiator, such as benzoyl peroxide, often in a high-boiling solvent like trichlorobenzene at elevated temperatures. epo.org The resulting trichloromethyl group could then potentially undergo dehydrochlorination to yield the desired trichlorovinyl moiety, although specific conditions for this transformation on this particular substrate require further investigation.

Direct C-H Functionalization of Pyridine Rings

Directly activating and substituting the C-H bonds of a pyridine ring is an atom-economical and increasingly popular strategy in modern organic synthesis. However, the electron-deficient nature of the pyridine ring makes it challenging for electrophilic substitution and can complicate regioselectivity.

Achieving regioselective halogenation at the C-5 position (meta to the nitrogen) of a 2-methylpyridine (B31789) can be challenging due to the directing effects of both the nitrogen atom and the methyl group. Direct electrophilic chlorination of 2-methylpyridine would likely lead to a mixture of products. However, specific catalytic systems or the use of directing groups can enhance selectivity for the desired position. While direct C-5 chlorination of 2-methylpyridine is not a commonly reported high-yield reaction, C-H activation methodologies are an active area of research.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.caorganic-chemistry.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In the case of a 2-methylpyridine, the nitrogen atom itself can act as a directing group, favoring metalation at the C-6 position. To achieve functionalization at the C-5 position, a directing group would need to be installed at either the C-4 or C-6 position to direct metalation to the desired C-5. Alternatively, if starting with a pyridine already substituted at a position that can act as a DMG, regioselective functionalization at an adjacent position becomes feasible. For example, a suitable directing group at the 6-position of 2-methylpyridine could potentially direct lithiation to the 5-position, which could then be quenched with a chlorine source.

Table 2: Functionalization Approaches to 2-Methyl-5-trichlorovinyl Pyridine

| Strategy | Precursor | Key Transformation | Reagents/Conditions | Potential Product |

|---|---|---|---|---|

| Free-Radical Chlorination | 2-Chloro-5-methylpyridine | Chlorination of methyl group | Cl₂, free-radical initiator, high temp. epo.orggoogle.com | 2-Chloro-5-trichloromethylpyridine |

| Dehydrochlorination | 2-Chloro-5-trichloromethylpyridine | Elimination of HCl | Base | 2-Chloro-5-trichlorovinylpyridine |

| Directed Ortho-Metalation | 2-Methylpyridine with DMG at C6 | Lithiation and chlorination | Organolithium reagent, Cl source | 2-Methyl-5-chloro-6-DMG-pyridine |

Cross-Coupling Methodologies for Vinyl Group Introduction

The introduction of the trichlorovinyl group onto the pyridine ring is a critical step in the synthesis of the target molecule. Cross-coupling reactions, a cornerstone of modern organic synthesis, offer powerful tools for this transformation. These reactions typically involve the coupling of a pyridine-based electrophile with a trichlorovinyl-containing nucleophile or vice versa, facilitated by a transition metal catalyst.

Palladium catalysts are widely employed for the formation of carbon-carbon bonds due to their high efficiency and functional group tolerance. While specific examples for the direct synthesis of 2-methyl-5-trichlorovinyl pyridine using palladium catalysis are not extensively detailed in the provided results, the general principles of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are applicable. For instance, a plausible approach would involve the reaction of a 2-methyl-5-halopyridine (e.g., 2-methyl-5-bromopyridine) with a trichlorovinyl organometallic reagent, such as trichlorovinyl zinc chloride or trichlorovinyl stannane, in the presence of a palladium(0) catalyst and a suitable ligand.

A related synthesis of 2-chloro-5-methyl-pyridine was achieved through direct chlorination of 3-methyl-pyridine using a special catalyst in an airlift loop reactor, with palladium chloride being a key component of the catalytic system. researchgate.net This suggests the utility of palladium in activating pyridine rings for functionalization.

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel's unique catalytic properties can sometimes offer complementary reactivity. An example of a nickel-catalyzed alkylation of 2-picoline with allylbenzene (B44316) has been demonstrated, showcasing nickel's ability to facilitate C-C bond formation at the pyridine ring. youtube.com This reaction, conducted at high temperatures with a bulky Lewis acid co-catalyst, resulted in selective alkylation at the 4-position. youtube.com While not a direct vinylation, this highlights the potential of nickel catalysis in functionalizing methylpyridines. The application of nickel catalysis to introduce a trichlorovinyl group would likely involve the coupling of a 2-methyl-5-halopyridine with a trichlorovinyl metallic species.

Copper-catalyzed reactions represent another important class of cross-coupling methods. While specific examples for the synthesis of 2-methyl-5-trichlorovinyl pyridine are not provided, copper catalysis is well-established for various C-C bond formations. These reactions often proceed through different mechanisms than their palladium and nickel counterparts and can be effective for specific substrate combinations.

Introduction of the Methyl Group via Alkylation or Arylation

The introduction of a methyl group onto the pyridine ring is a fundamental transformation. Because pyridine is an electron-deficient heteroarene, traditional Friedel-Crafts alkylations are generally not effective unless the pyridine ring is substituted with electron-donating groups. youtube.com However, several alternative strategies exist.

One common approach is the alkylation of metalated pyridines. youtube.com For instance, treatment of a halopyridine with a strong base like lithium diisopropylamide (LDA) can generate a lithiated pyridine species, which can then be quenched with an electrophilic methyl source such as methyl iodide. youtube.com For example, 3-chloropyridine (B48278) has been successfully ethylated at the 4-position using this method. youtube.com

Another strategy involves the addition of alkyl radicals to the pyridine ring. youtube.com The Minisci reaction, for example, allows for the regioselective alkylation of pyridines. chemistryviews.org Recent advancements have utilized blocking groups, such as one derived from maleic acid, to direct the alkylation to the C-4 position. chemistryviews.org

Furthermore, transition metal-catalyzed reactions can be employed. For instance, the nickel-catalyzed alkylation of 2-picoline with allylbenzene demonstrates the feasibility of introducing alkyl groups onto a pre-existing methylpyridine scaffold. youtube.com Cobalt-borane systems have also been used to catalyze the alkylation of 3-picoline with styrene, primarily at the 4-position. youtube.com

Precursor-Based Synthetic Routes to 2-Methyl-5-trichlorovinyl Pyridine

An alternative to building the molecule through sequential C-C bond formations is to start with a precursor that already contains a vinyl or a modifiable group at the 5-position.

A prominent precursor for the synthesis of vinylpyridines is 2-methyl-5-ethylpyridine. google.comorgsyn.orgrsc.org The vinyl group can be introduced through the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine. google.com This process is typically carried out at high temperatures (around 700°C) over a catalyst, such as silica (B1680970) brick or metal oxides like ceric oxide or tungstic oxide. google.com The resulting 2-methyl-5-vinylpyridine (B86018) can then potentially be subjected to chlorination to yield the desired 2-methyl-5-trichlorovinyl pyridine.

The synthesis of 2-methyl-5-vinylpyridine itself can be achieved through various methods, including the condensation of formaldehyde (B43269) with 2-methylpyridine. nih.gov Another route involves the reaction of 2-methyl-5-formylpyridine with methyltriphenylphosphonium (B96628) bromide in a Wittig-type reaction. chemicalbook.com

Another relevant precursor is 2-chloro-5-trichloromethylpyridine, which can be synthesized by the gas-phase chlorination of β-picoline (3-methylpyridine) at high temperatures in the presence of an inert diluent. googleapis.comgoogle.com This intermediate could potentially be converted to 2-methyl-5-trichlorovinyl pyridine through a dehydrochlorination or other elimination reaction, although this specific transformation is not detailed in the provided search results. The synthesis of the precursor 2-chloro-5-methylpyridine from 2-amino-5-methylpyridine (B29535) via a diazotization reaction is also a known process. google.com

Sequential Halogenation Reactions on Vinyl Pyridines

The transformation of a vinyl group to a trichlorovinyl group is a complex multi-step process. While direct methods for the trichlorovinylation of pyridines are not described, a hypothetical sequential halogenation of 2-methyl-5-vinylpyridine could be proposed. This process would likely involve an initial addition of chlorine across the double bond to form a dichloroethane intermediate, followed by subsequent dehydrochlorination and further chlorination steps under specific conditions to achieve the desired trichlorovinyl moiety.

Traditional halogenation of alkenes often involves the direct addition of elemental halogens (e.g., Cl₂) or the use of hydrohalic acids. nih.gov Radical substitution reactions could also be a potential, albeit less controlled, pathway. youtube.com

Green Chemistry Approaches in 2-Methyl-5-trichlorovinyl Pyridine Synthesis

The application of green chemistry principles to the synthesis of 2-Methyl-5-trichlorovinyl pyridine is a speculative area due to the absence of direct research on this compound. However, general green approaches to halogenation reactions can be considered as potentially adaptable.

Solvent-free reactions or those conducted in aqueous media are cornerstones of green chemistry. For halogenation, the use of hydrogen peroxide in conjunction with ammonium halides in acetic acid has been demonstrated as a greener method for halogenating aromatic heterocycles. researchgate.net This approach avoids the use of more hazardous traditional halogenating agents. The synthesis of certain pyrazole (B372694) derivatives has also been achieved using microwave induction in the absence of a solvent. nih.govnih.gov While not directly applicable to the vinyl group of a pyridine, these methodologies showcase the trend towards minimizing organic solvent use.

Microwave-assisted organic synthesis has gained traction for its ability to accelerate reaction rates and improve yields. This technique has been successfully applied to the synthesis of various pyridine and quinoline (B57606) derivatives. nih.govnih.goveurekaselect.com For instance, the synthesis of 2-vinylquinolines has been expedited through microwave irradiation. nih.gov Although no specific protocol for the microwave-assisted synthesis of 2-Methyl-5-trichlorovinyl pyridine exists, it is conceivable that this technology could be explored to optimize the hypothetical chlorination steps of 2-methyl-5-vinylpyridine . The optimization of microwave power and reaction time would be crucial parameters. researchgate.net

Photochemical methods, particularly those utilizing visible light, represent a growing field in green halogenation. rsc.org These reactions can often proceed under mild conditions without the need for harsh reagents. Visible-light-induced catalytic selective halogenation has been demonstrated for various organic compounds, including the chlorination of alkylbenzenes using N-chlorosuccinimide (NCS) as the chlorine source. nih.govrsc.org The application of photoredox catalysis in combination with a suitable chlorine source could be a potential, yet unexplored, avenue for the synthesis of 2-Methyl-5-trichlorovinyl pyridine .

Optimization of Reaction Conditions and Yields in 2-Methyl-5-trichlorovinyl Pyridine Production

Given the lack of established production methods for 2-Methyl-5-trichlorovinyl pyridine , any discussion on the optimization of reaction conditions and yields remains theoretical. However, based on general principles of chemical process development, key parameters for optimization in a hypothetical synthesis would include:

Catalyst Selection: For halogenation reactions, the choice of catalyst, if any, would be critical. This could range from radical initiators to transition metal catalysts or photocatalysts.

Solvent and Temperature: The polarity of the solvent and the reaction temperature would significantly influence reaction rates and selectivity. Optimization studies would aim to identify a solvent system that maximizes the solubility of reactants while minimizing side reactions.

Reactant Stoichiometry: The molar ratio of the pyridine substrate to the chlorinating agent would need to be carefully controlled to achieve the desired degree of chlorination without leading to unwanted byproducts.

Reaction Time: Monitoring the reaction progress over time using techniques like gas chromatography-mass spectrometry (GC-MS) would be essential to determine the optimal reaction time for maximizing the yield of the desired product. researchgate.net

A systematic study involving the variation of these parameters would be necessary to develop a high-yield process for the synthesis of 2-Methyl-5-trichlorovinyl pyridine .

Mechanistic Investigations of 2 Methyl 5 Trichlorovinyl Pyridine Reactions

Exploration of Reaction Pathways

The reaction pathways available to 2-methyl-5-trichlorovinyl pyridine (B92270) are dictated by the nature of the attacking reagent and the reaction conditions. The principal pathways include nucleophilic substitutions on the pyridine ring, radical reactions at the methyl and trichlorovinyl groups, and electrophilic substitutions, which are generally disfavored.

Nucleophilic substitution represents a major class of reactions for this molecule, primarily occurring on the pyridine ring or potentially at the vinylic carbons.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. The trichlorovinyl group at the C-5 position acts as a powerful electron-withdrawing substituent, further activating the ring for SNAr reactions. This activation is most pronounced at the positions ortho and para to the activating group (the nitrogen atom) and the deactivating trichlorovinyl group. Therefore, a leaving group at the C-2, C-4, or C-6 position would be readily displaced by a nucleophile.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. wikipedia.org In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the case of pyridine, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. wikipedia.org The second step involves the rapid expulsion of the leaving group to restore aromaticity.

However, recent studies using kinetic isotope effects (KIEs) and computational analysis suggest that many SNAr reactions, once assumed to be stepwise, may in fact proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state. rsc.orgnih.govspringernature.com For substitutions on pyridine rings, concerted mechanisms are predicted to be common, especially with good leaving groups like chloride or bromide. nih.gov

SN2 Reactions: The SN2 mechanism is not relevant for direct substitution on the aromatic ring due to the steric hindrance and the sp² hybridization of the ring carbons. utexas.eduyoutube.com However, if the methyl group at the C-2 position were functionalized (e.g., via radical halogenation to a chloromethyl group), this new benzylic-type position would be highly susceptible to substitution by nucleophiles via a classic bimolecular SN2 pathway. youtube.comlibretexts.org

Nucleophilic Vinylic Substitution (SNm): The trichlorovinyl group, being highly electron-poor, can also be a site for nucleophilic attack. Nucleophilic substitution on a vinylic carbon is possible, especially when the double bond is activated by electron-withdrawing groups. The reaction can proceed through various mechanisms, including addition-elimination or elimination-addition pathways. Given the stability of the potential anionic intermediate stabilized by the three chlorine atoms and the pyridine ring, an addition-elimination mechanism is plausible.

Radical reactions offer a complementary approach to functionalizing 2-methyl-5-trichlorovinyl pyridine, particularly at the methyl group and the vinylic double bond.

Side-Chain Halogenation: The methyl group attached to the pyridine ring is analogous to a benzylic position and is susceptible to free-radical halogenation. For the related compound 2-chloro-5-methylpyridine (B98176), processes have been patented describing the chlorination of the methyl group to a trichloromethyl group using chlorine gas and a free-radical initiator. epo.org This proceeds via a standard radical chain mechanism involving initiation, propagation, and termination steps. The propagation steps involve abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized pyridyl-methyl radical, which then reacts with a halogen molecule. libretexts.orgyoutube.com

Radical Addition: The trichlorovinyl double bond can undergo radical addition reactions. Reagents like tributyltin hydride (Bu₃SnH), in the presence of an initiator like AIBN, can generate a tributyltin radical that adds to the double bond. libretexts.org The regioselectivity of this addition would be influenced by the stability of the resulting carbon radical intermediate. The radical would likely add to the less substituted vinylic carbon (the one bearing one chlorine), placing the new radical on the carbon adjacent to the pyridine ring, where it can be stabilized by the chlorine atoms and potentially by the aromatic system.

Electrophilic aromatic substitution (EAS) on 2-methyl-5-trichlorovinyl pyridine is significantly challenging. The pyridine nitrogen acts as an electron-withdrawing group via induction and deactivates the ring towards electrophiles. wikipedia.org This deactivation is compounded by the fact that under the acidic conditions often required for EAS, the nitrogen atom is protonated, creating a pyridinium (B92312) ion which is even more deactivated.

The presence of the strongly electron-withdrawing trichlorovinyl group at C-5 further deactivates the ring. nih.gov Therefore, extremely harsh reaction conditions would be required for EAS to proceed. If a reaction were to occur, substitution would be directed to C-3, the position meta to the deactivating nitrogen atom.

A more likely electrophilic reaction pathway would be electrophilic addition to the trichlorovinyl double bond. However, this bond is also electron-poor due to the attached chlorine atoms, making it less nucleophilic than a typical alkene. libretexts.org Reactions would likely require highly reactive electrophiles. The mechanism would proceed through a carbocation intermediate, with the initial electrophilic attack occurring at the less substituted vinylic carbon to form the more stable carbocation on the carbon adjacent to the pyridine ring. chemguide.co.uk

Detailed Understanding of Transition States and Intermediates

The mechanisms of the aforementioned reactions are elucidated by studying their transient intermediates and transition states.

Nucleophilic Aromatic Substitution: In a stepwise SNAr reaction, the key intermediate is the Meisenheimer complex . For an attack at C-6 of 2-methyl-5-trichlorovinyl pyridine (assuming a leaving group is present), this intermediate would be a cyclohexadienyl anion with sp³ hybridization at the C-6 position. The negative charge is delocalized across the conjugated system and, crucially, onto the ring nitrogen, which provides substantial stabilization. masterorganicchemistry.com The transition state leading to this intermediate is the highest energy point on the reaction coordinate for a reaction where nucleophilic attack is rate-limiting. researchgate.net In a concerted SNAr reaction, no stable intermediate exists; instead, the reaction proceeds through a single transition state where the nucleophile is partially bonded to the carbon and the leaving group bond is partially broken. nih.gov

Radical Reactions: Radical chain reactions proceed through radical intermediates. For halogenation of the methyl group, the key intermediate is the 2-(dihalomethyl)-5-trichlorovinylpyridine radical . This radical is stabilized by resonance with the pyridine ring, similar to a benzyl (B1604629) radical. For radical addition to the double bond, a carbon-centered radical is formed on the vinyl group. Its stability is determined by the substituents. libretexts.org

Electrophilic Reactions: The intermediate in electrophilic aromatic substitution is a carbocation known as a sigma complex or arenium ion , where the electrophile is attached to the ring, and the positive charge is delocalized over the remaining carbons. chemguide.co.uk For electrophilic addition to the trichlorovinyl group, the intermediate could be a vinylic carbocation or, in the case of halogen addition, a cyclic halonium ion . libretexts.orglibretexts.org The electron-withdrawing nature of the substituents would make these intermediates high in energy and difficult to form.

Kinetic and Thermodynamic Aspects of Reactivity

The rates and favorability of reactions involving 2-methyl-5-trichlorovinyl pyridine are dictated by kinetic and thermodynamic principles.

The study of reaction rates and kinetic isotope effects (KIEs) provides deep insight into reaction mechanisms.

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for probing transition state structures, particularly in SNAr reactions. rsc.org By replacing an atom with its heavier isotope, subtle changes in reaction rates can be measured, which provides information about bond breaking or forming at that position in the rate-determining step.

| Type of KIE | Observation | Mechanistic Implication | Reference |

| Leaving Group KIE | Significant klight/kheavy > 1 | C-Leaving Group bond is breaking in the rate-determining step (elimination is rate-limiting). | acs.org |

| Leaving Group KIE | klight/kheavy ≈ 1 | C-Leaving Group bond is not breaking in the rate-determining step (nucleophilic addition is rate-limiting). | acs.org |

| 12C/13C KIE at C-substitution | Small KIE | Stepwise mechanism (only one bond changing at the carbon in the transition state). | nih.gov |

| 12C/13C KIE at C-substitution | Large KIE | Concerted mechanism (both C-Nucleophile and C-Leaving Group bonds are changing in the transition state). | nih.govspringernature.com |

Equilibrium and Thermodynamic Stability Analyses

The thermodynamic stability of 2-Methyl-5-trichlorovinyl pyridine is influenced by the electronic and steric interactions between the pyridine ring, the methyl group, and the trichlorovinyl substituent. Theoretical studies on substituted pyridines suggest that the stability of such molecules is a complex interplay of resonance effects, inductive effects, and steric hindrance.

In the case of 2-Methyl-5-trichlorovinyl pyridine, the electron-withdrawing nature of the trichlorovinyl group is expected to have a significant impact on the electron density of the pyridine ring. This can influence its basicity and the stability of any reaction intermediates. The presence of the methyl group at the 2-position further modulates these electronic properties.

While specific experimental thermodynamic data for 2-Methyl-5-trichlorovinyl pyridine is not readily found, general principles of chemical thermodynamics can be applied. The stability of reaction intermediates, such as carbocations or carbanions formed during transformations of the trichlorovinyl group, would be a critical factor in determining reaction pathways and equilibria.

Table 1: Predicted Factors Influencing the Thermodynamic Stability of 2-Methyl-5-trichlorovinyl Pyridine Reaction Intermediates

| Intermediate Type | Stabilizing Factors | Destabilizing Factors |

| Carbocation (at the vinyl group) | Resonance with the pyridine ring (if applicable), inductive effect of the methyl group. | Strong inductive withdrawal by chlorine atoms, steric hindrance. |

| Carbanion (at the vinyl group) | Strong inductive withdrawal by chlorine atoms, potential for d-orbital participation by chlorine. | Electron-donating effect of the methyl group, steric repulsion. |

| Radical (at the vinyl group) | Resonance stabilization with the pyridine ring, inductive effects. | Steric effects from chlorine atoms and the methyl group. |

This table is based on general chemical principles and predicted effects, as direct experimental data for this specific compound is limited.

Regioselectivity and Stereoselectivity Control in 2-Methyl-5-trichlorovinyl Pyridine Transformations

The control of regioselectivity and stereoselectivity in reactions involving 2-Methyl-5-trichlorovinyl pyridine is crucial for its application in synthesis. mdpi.comchemrxiv.org The outcomes of such transformations are dictated by the electronic and steric environment of the reactive sites.

Regioselectivity: In addition reactions to the trichlorovinyl group, the regioselectivity will be governed by the polarization of the double bond. The strong electron-withdrawing effect of the three chlorine atoms makes the β-carbon of the vinyl group electron-deficient and thus susceptible to nucleophilic attack. Conversely, electrophilic attack would be directed towards the α-carbon, influenced by the pyridine ring. The position of the methyl group on the pyridine ring also plays a role in directing incoming reagents through steric hindrance and electronic effects on the ring's nitrogen atom.

Stereoselectivity: The stereochemical outcome of reactions at the trichlorovinyl group will depend on the reaction mechanism. For reactions that proceed through a planar intermediate, such as a carbocation, a mixture of stereoisomers may be expected unless there is a directing influence from the chiral environment or a chiral catalyst. For concerted reactions, the stereochemistry of the starting material will often dictate the stereochemistry of the product. The bulky nature of the trichlorovinyl group and the adjacent methyl-substituted pyridine ring can create significant steric hindrance, which can be exploited to achieve high levels of stereoselectivity.

Table 2: Anticipated Regio- and Stereoselective Outcomes in Transformations of 2-Methyl-5-trichlorovinyl Pyridine

| Reaction Type | Expected Regioselectivity | Factors Influencing Stereoselectivity |

| Nucleophilic Addition | Attack at the β-carbon of the vinyl group. | Steric hindrance from the pyridine ring and methyl group, nature of the nucleophile, solvent effects. |

| Electrophilic Addition | Attack at the α-carbon of the vinyl group. | Formation of the most stable carbocation intermediate, steric approach control. |

| Radical Addition | Dependent on the nature of the radical species and reaction conditions. | Steric factors, potential for chiral auxiliaries or catalysts. |

This table presents predicted outcomes based on established reaction mechanisms and principles of selectivity in organic chemistry, as specific research on this compound is not widely published.

Reactivity and Synthetic Transformations of 2 Methyl 5 Trichlorovinyl Pyridine

Reactions Involving the Trichlorovinyl Group

The trichlorovinyl group is a highly functionalized moiety susceptible to a variety of chemical transformations. The presence of three chlorine atoms on the vinyl carbons significantly influences its electronic properties and reactivity.

Nucleophilic Addition and Substitution Reactions at the Vinyl Moiety

The carbon-carbon double bond of the trichlorovinyl group is electron-deficient due to the strong electron-withdrawing inductive effect of the three chlorine atoms. This electronic characteristic makes the vinyl group susceptible to attack by nucleophiles. The reaction can proceed through either an addition-elimination mechanism, leading to the substitution of one or more chlorine atoms, or a direct addition across the double bond. The specific outcome is dependent on the nature of the nucleophile, the reaction conditions, and the stability of the resulting intermediates.

For instance, strong nucleophiles can displace the chlorine atoms, leading to the formation of substituted vinyl pyridines. The regioselectivity of such substitutions would be influenced by the relative stability of the potential carbanionic intermediates.

| Nucleophile | Potential Product | Reaction Type |

| Alkoxides (e.g., NaOR) | 2-Methyl-5-(alkoxy-dichlorovinyl)pyridine | Nucleophilic Substitution |

| Amines (e.g., R₂NH) | 2-Methyl-5-(amino-dichlorovinyl)pyridine | Nucleophilic Substitution |

| Thiolates (e.g., NaSR) | 2-Methyl-5-(thio-dichlorovinyl)pyridine | Nucleophilic Substitution |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The chlorine atoms on the vinyl group of 2-methyl-5-trichlorovinyl pyridine (B92270) can serve as leaving groups in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: In a Suzuki-Miyaura reaction, the trichlorovinyl group could potentially couple with an organoboron reagent in the presence of a palladium catalyst and a base. uwindsor.cayoutube.com This would lead to the formation of arylated or vinylated pyridine derivatives at the 5-position. The reactivity of the different chlorine atoms might vary, potentially allowing for selective mono-, di-, or tri-substitution depending on the reaction conditions.

Sonogashira Coupling: The Sonogashira reaction would involve the coupling of 2-methyl-5-trichlorovinyl pyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction would introduce an alkynyl substituent onto the vinyl group, yielding a conjugated enyne system.

Heck Reaction: While a classic Heck reaction involves the coupling of a halide with an alkene, the trichlorovinyl group itself could potentially participate in variations of this reaction, although this is less common.

Challenges in these cross-coupling reactions can arise from the steric hindrance around the vinyl group and the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can sometimes inhibit the catalytic cycle. youtube.com

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 2-Methyl-5-(aryl-dichlorovinyl)pyridine |

| Sonogashira | Terminal alkyne | 2-Methyl-5-(alkynyl-dichlorovinyl)pyridine |

Cycloaddition Reactions Involving the Olefinic Bond

The electron-deficient nature of the double bond in the trichlorovinyl group makes it a potential dienophile in Diels-Alder reactions. masterorganicchemistry.com When reacted with a suitable diene, 2-methyl-5-trichlorovinyl pyridine could undergo a [4+2] cycloaddition to form a six-membered ring. The stereoselectivity and regioselectivity of such a reaction would be governed by the frontier molecular orbital interactions between the diene and the dienophile. However, the steric bulk of the three chlorine atoms might hinder the approach of the diene, potentially requiring forcing conditions. Pyridines themselves can be reluctant to participate in Diels-Alder reactions due to their aromaticity, but coordination to a metal can facilitate this transformation. acs.org

Reductive Transformations of the Trichlorovinyl Group

The trichlorovinyl group can be subjected to various reductive transformations. Catalytic hydrogenation, for example, could lead to the saturation of the double bond and/or the hydrogenolysis of the carbon-chlorine bonds. The extent of reduction would depend on the catalyst used (e.g., Pd, Pt, Ni), the reaction pressure, and the temperature. It is possible to selectively reduce the double bond while retaining the chlorine atoms under milder conditions, whereas more vigorous conditions would likely lead to the complete removal of the chlorine atoms and saturation of the vinyl group to an ethyl group.

Reactivity of the Pyridine Nucleus

The pyridine ring in 2-methyl-5-trichlorovinyl pyridine is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.comquora.com This deactivation is further enhanced by the presence of the electron-withdrawing trichlorovinyl group at the 5-position. Electrophilic attack, if it occurs, is predicted to take place at the C-3 or C-5 positions, which are meta to the nitrogen atom and less deactivated than the ortho (C-2, C-6) and para (C-4) positions. youtube.com However, forcing conditions such as high temperatures and strong acids are typically required for such reactions. Common electrophilic substitution reactions like nitration, sulfonation, and Friedel-Crafts reactions are expected to be challenging for this substrate.

| Reagent | Potential Product | Position of Substitution |

| HNO₃/H₂SO₄ | 2-Methyl-3-nitro-5-trichlorovinyl pyridine | C-3 |

| SO₃/H₂SO₄ | 2-Methyl-5-trichlorovinyl-3-sulfonic acid | C-3 |

Nucleophilic Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2, 4, 6) to the nitrogen atom. quora.comyoutube.com In the case of 2-Methyl-5-trichlorovinyl pyridine, the molecule possesses two key substituents that influence the ring's reactivity: an electron-donating methyl group at position 2 and what is anticipated to be a strongly electron-withdrawing trichlorovinyl group at position 5.

The trichlorovinyl group, due to the inductive effect of the three chlorine atoms, is expected to significantly lower the electron density of the pyridine ring, thereby activating it for nucleophilic attack. libretexts.orgstudymind.co.uk The unsubstituted positions available for attack are 3, 4, and 6. Nucleophilic attack is strongly favored at positions 4 and 6, as the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides substantial stabilization. quora.comquimicaorganica.org Attack at position 3 is electronically disfavored.

The directing effects of the existing substituents can be summarized as follows:

Methyl Group (C2): A weak activating group, electron-donating by induction and hyperconjugation.

Trichlorovinyl Group (C5): A strong deactivating group, electron-withdrawing by induction.

Given these competing influences, nucleophilic attack would be most probable at the C-6 and C-4 positions, which are para and ortho, respectively, to the ring nitrogen. The powerful electron-withdrawing nature of the trichlorovinyl group would likely be the dominant factor, making the ring more susceptible to nucleophilic substitution than 2-methylpyridine (B31789) itself.

Table 1: Predicted Regioselectivity of Nucleophilic Attack

| Position of Attack | Electronic Influence | Predicted Outcome |

|---|---|---|

| C-6 | Para to Nitrogen, Ortho to Trichlorovinyl | Highly Favored |

| C-4 | Ortho to Nitrogen, Ortho to Trichlorovinyl | Favored |

| C-3 | Meta to Nitrogen | Disfavored |

C-H Activation and Functionalization at Unsubstituted Positions

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For 2-Methyl-5-trichlorovinyl pyridine, C-H activation could theoretically occur at the aromatic positions (C-3, C-4, C-6) or at the methyl group (benzylic position).

Aromatic C-H Activation: Transition metal-catalyzed C-H activation is a common strategy for functionalizing pyridine rings. beilstein-journals.orgnih.gov The nitrogen atom can act as a directing group, typically favoring functionalization at the C-2 and C-6 positions. In this molecule, C-H activation at C-6 would be sterically accessible. Activation at C-4 is also plausible, while C-3 activation is generally less common without a specific directing group at an adjacent position. Research on related 2-phenylpyridines has shown that C-H activation can be achieved using catalysts based on palladium, copper, and ruthenium. acs.org

Benzylic C-H Activation: The methyl group attached to the pyridine ring is a "benzylic" position and is activated towards various transformations. msu.edu Deprotonation of the methyl group using a strong base, such as butyllithium, would generate a nucleophilic species that can react with a range of electrophiles. wikipedia.org This is a common strategy for the functionalization of 2-alkylpyridines. beilstein-journals.org

Table 2: Potential Sites for C-H Functionalization

| Site | Type | Potential Reactions |

|---|---|---|

| C-6 | Aromatic C-H | Directed arylation, alkylation, etc. |

| C-4 | Aromatic C-H | Arylation, alkylation, etc. |

| C-3 | Aromatic C-H | Less likely without specific catalysts |

| Methyl Group | Benzylic C-H | Deprotonation followed by alkylation, acylation, etc. |

Functional Group Interconversions of the Trichlorovinyl Group

The trichlorovinyl group (-C(Cl)=CCl₂) is a highly functionalized moiety with expected reactivity characteristic of both a haloalkene and a polyhalogenated compound. While specific studies on this group attached to a pyridine ring are absent, its reactivity can be predicted.

Substitution/Hydrolysis: The chlorine atoms on the vinyl group are expected to be susceptible to nucleophilic substitution, although this may require harsh conditions. Complete hydrolysis could potentially lead to a carboxylic acid derivative, transforming the trichlorovinyl group into a carboxyl group via intermediate species.

Reduction: The double bond could be reduced via catalytic hydrogenation. The C-Cl bonds might also be susceptible to reduction, potentially leading to a vinyl, ethyl, or partially dechlorinated group depending on the reducing agent and reaction conditions.

Addition Reactions: As an electron-deficient alkene, the trichlorovinyl group might undergo certain types of addition reactions, although its steric bulk and electronic nature would heavily influence the feasibility of such transformations.

Derivatization of 2-Methyl-5-Trichlorovinyl Pyridine for Advanced Synthetic Applications

The potential for multiple, distinct reaction types makes 2-Methyl-5-trichlorovinyl pyridine a theoretically interesting scaffold for creating a library of derivatives. For instance, one could envision a synthetic sequence where the pyridine ring is first functionalized via a nucleophilic substitution or C-H activation, followed by a chemical transformation of the trichlorovinyl group.

A key derivative of interest in agrochemical and pharmaceutical synthesis is 2-chloro-5-(trifluoromethyl)pyridine. chemicalbook.comdissertationtopic.net This is often synthesized from 2-chloro-5-trichloromethylpyridine through a halogen exchange (halex) reaction. google.com By analogy, if 2-Methyl-5-trichlorovinyl pyridine could be converted to 2-Methyl-5-trichloromethylpyridine (e.g., via an addition/elimination sequence), it could then potentially be fluorinated to yield 2-Methyl-5-(trifluoromethyl)pyridine, a valuable building block. However, this proposed pathway is entirely speculative.

2-Methyl-5-Trichlorovinyl Pyridine as a Versatile Building Block in Complex Molecular Architectures

Assuming the reactivity outlined in the preceding sections, 2-Methyl-5-trichlorovinyl pyridine could serve as a trifunctional building block, offering synthetic handles at three distinct locations:

The Pyridine Nitrogen: Can be protonated, alkylated, or oxidized to an N-oxide, modulating the ring's electronic properties.

The Pyridine Ring: Can be functionalized at the C-4 and C-6 positions via nucleophilic substitution or C-H activation.

The Side Chains: Both the methyl group and the trichlorovinyl group offer sites for unique chemical transformations.

This multifunctionality would allow for the programmed, stepwise construction of complex molecules. For example, the pyridine nitrogen could be used as a temporary directing group for a C-H activation reaction, then the trichlorovinyl group could be transformed, and finally, the methyl group could be functionalized. This versatility makes it, in principle, a potentially valuable intermediate in organic synthesis, although its synthesis and actual reactivity remain to be explored experimentally. The related compound, 2-methyl-5-vinylpyridine (B86018), is already a significant monomer in the production of specialty polymers, adhesives, and is a precursor for agrochemicals and pharmaceuticals, highlighting the utility of the 2-methyl-5-substituted pyridine framework. pmarketresearch.com

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 Trichlorovinyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the local electronic environment of nuclei within a molecule. For 2-Methyl-5-trichlorovinyl pyridine (B92270), a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete structural assignment.

¹H NMR and ¹³C NMR for Chemical Shift Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information on the number and types of protons and carbons, respectively, as well as their electronic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the three distinct aromatic protons on the pyridine ring and the three protons of the methyl group.

Aromatic Protons: The pyridine ring protons (H-3, H-4, and H-6) will appear in the downfield region, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitrogen atom and the trichlorovinyl group significantly deshields these protons. The proton at the H-6 position, being adjacent to the nitrogen, is expected to be the most downfield. The H-4 and H-3 protons will exhibit chemical shifts influenced by both the methyl and trichlorovinyl groups.

Methyl Protons: The methyl group (-CH₃) protons at the C-2 position will appear as a singlet in the upfield region, likely around 2.3-2.6 ppm, a characteristic range for methyl groups attached to a pyridine ring. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide data for all carbon atoms in the molecule.

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring will be spread over a wide range. The carbons adjacent to the nitrogen (C-2 and C-6) will be significantly downfield. The presence of the electron-withdrawing trichlorovinyl group at C-5 is expected to cause a substantial downfield shift for C-5 and influence the shifts of C-4 and C-6.

Methyl Carbon: The methyl carbon (C-2) will have a characteristic upfield signal, typically in the range of 18-25 ppm.

Trichlorovinyl Carbons: The two carbons of the trichlorovinyl group (-C(Cl)=CCl₂) will be deshielded due to the attached chlorine atoms. Their exact chemical shifts are difficult to predict without experimental data but would likely fall in the 120-140 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methyl-5-Trichlorovinyl Pyridine Note: These are predicted values based on substituent effects and data from analogous compounds like 2-methylpyridine (B31789) and chlorinated vinyl compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comments |

| 2-CH₃ | ~2.5 (s, 3H) | ~24 | Typical range for a methyl group on a pyridine ring. nih.govhmdb.ca |

| H-3 | ~7.6 (d) | ~138 | Influenced by adjacent methyl group and meta-trichlorovinyl group. |

| H-4 | ~7.9 (dd) | ~135 | Deshielded by the adjacent trichlorovinyl group. |

| C-5 | - | ~132 | Carbon bearing the highly electron-withdrawing trichlorovinyl group. |

| H-6 | ~8.6 (s) | ~152 | Most downfield proton, adjacent to ring nitrogen. hmdb.ca |

| C-2 | - | ~160 | Carbon bearing the methyl group, adjacent to nitrogen. hmdb.ca |

| C-6 | - | ~150 | Carbon adjacent to nitrogen. hmdb.ca |

| -C(Cl)= | - | ~128 | Vinyl carbon deshielded by chlorine and the aromatic ring. |

| =CCl₂ | - | ~125 | Vinyl carbon heavily deshielded by two chlorine atoms. |

Multi-dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. asianpubs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 2-Methyl-5-trichlorovinyl pyridine, a COSY spectrum would show a clear correlation (cross-peak) between the protons at H-3 and H-4, confirming their adjacent positions on the pyridine ring. No correlations would be expected for the H-6 proton or the methyl protons, as they lack adjacent proton coupling partners.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal to its corresponding carbon signal. For example, it would show cross-peaks between the signal at ~2.5 ppm and the carbon at ~24 ppm (the methyl group), and between the aromatic proton signals and their respective ring carbons (H-3/C-3, H-4/C-4, H-6/C-6). thegoodscentscompany.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons (~2.5 ppm) showing correlations to C-2 and C-3.

The H-6 proton (~8.6 ppm) showing correlations to C-5 and C-2.

The H-4 proton (~7.9 ppm) showing correlations to C-2, C-5, and C-6.

Crucially, the H-4 and H-6 protons would show correlations to the vinylic carbon attached to the pyridine ring, confirming the position of the trichlorovinyl substituent at C-5.

Halogen NMR (e.g., ³⁵Cl NMR) for Local Environment Probing

Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar nuclei (spin I=3/2). huji.ac.il This property leads to very rapid nuclear relaxation and consequently extremely broad NMR signals for covalently bonded chlorine atoms, often spanning thousands of Hertz. nih.gov

A ³⁵Cl NMR spectrum of 2-Methyl-5-trichlorovinyl pyridine would be challenging to acquire but could provide valuable information. Due to the different chemical environments, two distinct signals would be anticipated for the chlorine atoms on the trichlorovinyl group:

A signal for the single chlorine on the α-carbon (-C(Cl )=).

A signal for the two equivalent chlorines on the β-carbon (=CCl₂ ).

These signals would be very broad, and their chemical shifts would be indicative of the electronic environment of the C-Cl bonds. huji.ac.ilnih.gov The primary utility of ³⁵Cl NMR in this case would be to confirm the presence of covalently bound chlorine in at least two different electronic environments.

Vibrational Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of a molecule. It is an excellent tool for identifying the functional groups present. youtube.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum provides information on the absorption of infrared radiation corresponding to the vibrational transitions within the molecule. The key functional groups in 2-Methyl-5-trichlorovinyl pyridine would give rise to characteristic absorption bands.

Table 2: Predicted FT-IR Absorption Bands for 2-Methyl-5-Trichlorovinyl Pyridine Note: Predicted values based on characteristic group frequencies. nist.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 2980-2850 | Methyl C-H Stretch | Medium |

| 1610-1580 | Pyridine Ring C=N, C=C Stretch | Strong to Medium |

| 1480-1430 | Pyridine Ring C=C Stretch | Strong to Medium |

| ~1625 | C=C Stretch (Trichlorovinyl) | Medium to Weak |

| 1380-1370 | Methyl C-H Bend | Medium |

| 850-700 | C-Cl Stretch | Strong |

| 900-650 | Aromatic C-H Out-of-Plane Bend | Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman is particularly effective for identifying non-polar bonds and symmetric vibrations.

For 2-Methyl-5-trichlorovinyl pyridine, the Raman spectrum would be expected to clearly show:

Pyridine Ring Vibrations: The symmetric ring "breathing" mode, typically a strong band around 1000 cm⁻¹, would be prominent. Other ring stretching modes would also be visible.

C=C Stretch: The carbon-carbon double bond of the trichlorovinyl group would likely produce a strong Raman signal around 1625 cm⁻¹.

C-Cl Vibrations: The carbon-chlorine stretching vibrations (700-850 cm⁻¹) would also be Raman active.

Together, FT-IR and Raman spectra provide a comprehensive fingerprint of the molecule's vibrational modes, confirming the presence of the pyridine ring, methyl group, and the trichlorovinyl substituent. nih.govnih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. The molecular weight of 2-Methyl-5-trichlorovinyl pyridine is 230.91 g/mol . chemicalbook.comnist.gov

In an electron ionization (EI) mass spectrometer, the molecule is expected to undergo a series of characteristic fragmentation events. The molecular ion peak (M⁺) would be observed at m/z 230. The presence of multiple chlorine atoms would produce a distinctive isotopic pattern for the molecular ion and its fragments, with the relative intensities of the isotopic peaks determined by the natural abundance of ³⁵Cl and ³⁷Cl.

The primary fragmentation pathways are predicted to involve the loss of chlorine radicals, cleavage of the vinyl group, and fragmentation of the pyridine ring.

Expected Fragmentation Pathways:

Loss of a Chlorine Atom: The initial loss of a single chlorine atom from the trichlorovinyl group is a highly probable event, leading to a significant fragment ion [M-Cl]⁺.

Cleavage of the C-C Bond: Scission of the bond between the pyridine ring and the vinyl group would result in fragments corresponding to the trichlorovinyl cation and the 2-methyl-5-pyridinyl radical, or vice versa.

Ring Fragmentation: The pyridine ring itself can undergo cleavage, although this often requires higher energy and results in more complex fragmentation patterns.

The table below outlines the predicted major fragments for 2-Methyl-5-trichlorovinyl pyridine based on these principles.

Table 1: Predicted Mass Spectrometry Fragments of 2-Methyl-5-Trichlorovinyl Pyridine

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

|---|---|---|

| [C₈H₆Cl₃N]⁺ | Molecular Ion | 230 |

| [C₈H₆Cl₂N]⁺ | [M-Cl]⁺ | 195 |

| [C₇H₆N]⁺ | [M-CCl₃]⁺ | 104 |

| [C₆H₆N]⁺ | [2-methylpyridine]⁺ | 92 |

| [CCl₃]⁺ | Trichloromethyl cation | 117 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 2-Methyl-5-trichlorovinyl pyridine is not publicly available, analysis of closely related structures, such as 2-Chloro-5-(chloromethyl)pyridine, offers valuable insights into the expected molecular geometry. nih.govchemicalbook.com

The crystal structure of 2-Chloro-5-(chloromethyl)pyridine reveals that the pyridine ring is nearly planar. chemicalbook.com It is anticipated that the pyridine ring in 2-Methyl-5-trichlorovinyl pyridine would also be planar. The trichlorovinyl group, due to the steric bulk of the three chlorine atoms, would likely be twisted out of the plane of the pyridine ring to minimize steric hindrance.

Intermolecular interactions in the solid state are expected to be dominated by van der Waals forces and potentially weak C-H···N or C-H···Cl hydrogen bonds, which are known to influence the packing of similar chlorinated pyridine molecules in crystal lattices. chemicalbook.com

Table 2: Comparison of Expected and Known Bond Parameters in Pyridine Derivatives

| Parameter | 2-Methyl-5-Trichlorovinyl Pyridine (Predicted) | 2-Chloro-5-(chloromethyl)pyridine (Experimental) chemicalbook.com | 2,3,5-Trichloropyridine (Experimental) nih.gov |

|---|---|---|---|

| Pyridine Ring Planarity | Expected to be nearly planar | r.m.s. deviation = 0.0146 Å | Planar |

| C-Cl Bond Length (Å) | ~1.75 (vinyl) | 1.789 (methyl) | 1.71-1.72 |

| C-N-C Angle (deg) | ~117° | Not specified | ~117° |

| Intermolecular Interactions | van der Waals, C-H···N, C-H···Cl | C-H···N hydrogen bonds form dimers | Not specified |

Electronic Spectroscopy (UV-Vis Absorption and Emission) for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 2-Methyl-5-trichlorovinyl pyridine is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the pyridine ring and the conjugated vinyl group.

The pyridine ring itself exhibits characteristic absorption bands. nist.gov The substitution of a methyl group and a trichlorovinyl group onto the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to the extension of the conjugated π-system.

π→π Transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (higher energy). The conjugation between the pyridine ring and the trichlorovinyl group will likely lower the energy required for this transition.

n→π Transitions:* This transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. It is typically a lower intensity absorption and occurs at longer wavelengths compared to the π→π* transitions.

While specific experimental data for 2-Methyl-5-trichlorovinyl pyridine is limited, data from related compounds can provide an estimate of the expected absorption regions.

Table 3: Typical UV-Vis Absorption Maxima for Related Pyridine Compounds

| Compound | Solvent | λmax (nm) (Transition) | Reference |

|---|---|---|---|

| Pyridine | Vapor | 180 (π→π), 251 (π→π), 280 (n→π*) | nist.gov |

| 2-Methylpyridine | Vapor | 262 (π→π*) | nist.gov |

| 2-Methyl-5-vinylpyridine (B86018) | Not specified | Data available in NIST database | nist.gov |

Emission spectroscopy (fluorescence or phosphorescence) would provide further information on the excited state properties of the molecule. However, many nitrogen-containing heterocyclic compounds are non-emissive or weakly emissive due to efficient non-radiative decay pathways.

Advanced hyphenated analytical techniques for reaction monitoring and purity assessment

The synthesis of specialty chemicals like 2-Methyl-5-trichlorovinyl pyridine requires robust analytical methods to monitor reaction progress and ensure the purity of the final product. epo.orggoogle.comgoogle.com Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideally suited for the analysis of volatile and thermally stable compounds. It would be the primary technique for monitoring the synthesis of 2-Methyl-5-trichlorovinyl pyridine. The gas chromatograph would separate the target compound from starting materials (e.g., 2-chloro-5-methylpyridine), intermediates, and byproducts formed during the chlorination process. epo.org The mass spectrometer provides positive identification of each separated component based on its mass-to-charge ratio and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile byproducts or for analyses where derivatization is not desired, LC-MS provides a powerful alternative. Reversed-phase HPLC could separate the components based on polarity, with the MS detector providing structural information.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): This technique provides information on the functional groups of the compounds as they elute from the GC column. It can be used to distinguish between isomers that might have similar mass spectra but different infrared absorptions.

During the synthesis, which may involve the free-radical chlorination of a precursor like 2-chloro-5-methylpyridine (B98176), these techniques would be used to:

Confirm the disappearance of starting materials.

Identify the formation of the desired 2-Methyl-5-trichlorovinyl pyridine.

Detect and quantify potential byproducts, such as under-chlorinated (e.g., 2-methyl-5-dichlorovinyl pyridine) or over-chlorinated species.

Determine the final purity of the isolated product.

The use of operando spectroscopy, such as Raman spectroscopy, has also been shown to be effective for real-time kinetic modeling and monitoring of pyridine synthesis reactions, offering a path to process optimization. rsc.org

Computational Chemistry and Theoretical Studies of 2 Methyl 5 Trichlorovinyl Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful set of computational methods used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometric and Electronic Structure Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a minimum energy structure is found. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.govnih.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For a hypothetical study on 2-Methyl-5-trichlorovinyl pyridine (B92270), the distribution of the HOMO and LUMO across the pyridine ring, the methyl group, and the trichlorovinyl group would be analyzed to predict sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Methyl-5-trichlorovinyl Pyridine

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: The values in this table are purely illustrative and are not based on actual calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. sigmaaldrich.comrsc.org

For 2-Methyl-5-trichlorovinyl pyridine, an MEP analysis would likely show a negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The presence of the electron-withdrawing trichlorovinyl group would significantly influence the charge distribution on the pyridine ring, likely creating regions of positive potential.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties of a molecule, which can be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

IR (Infrared): By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This helps in assigning the vibrational modes observed in an experimental IR spectrum to specific bond stretches, bends, and torsions within the molecule.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This provides information about the molecule's electronic structure and its color.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions, providing detailed insights into reaction mechanisms. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, products, and the transition state, the activation energy of the reaction can be determined. This information is crucial for understanding the kinetics and feasibility of a chemical reaction. For 2-Methyl-5-trichlorovinyl pyridine, one could model its synthesis or its potential degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis

For flexible molecules, molecular dynamics (MD) simulations can be used to explore their conformational landscape. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of how the molecule changes its shape and how it interacts with its environment, such as a solvent. For 2-Methyl-5-trichlorovinyl pyridine, MD simulations could reveal the preferred rotational conformations around the single bond connecting the vinyl group to the pyridine ring and how these conformations are influenced by temperature and solvent.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

A hypothetical QSRR study of 2-Methyl-5-trichlorovinyl pyridine would involve the calculation of various molecular descriptors. These descriptors, which quantify different aspects of the molecule's topology, geometry, and electronic distribution, would be correlated with a predicted or experimentally determined reactivity parameter.

Table 1: Hypothetical Molecular Descriptors for QSRR Analysis of 2-Methyl-5-trichlorovinyl Pyridine

| Descriptor Class | Specific Descriptor | Potential Influence on Reactivity |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can influence intermolecular interactions. |

| Balaban J Index | A highly discriminating descriptor that reflects the size and shape of the molecule. | |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and interaction with polar reagents. |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in electrophilic and nucleophilic reactions. A smaller HOMO-LUMO gap suggests higher reactivity. | |

| Mulliken Charges | Provides an estimation of the partial atomic charges, highlighting potential sites for electrophilic or nucleophilic attack. | |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, affecting its interaction with active sites of other molecules. |

| Shadow Indices | Quantify the shape and size of the molecule, which are important for understanding steric hindrance. |

In a typical QSRR workflow, a set of similar pyridine derivatives would be analyzed to build a statistically robust model. The reactivity of 2-Methyl-5-trichlorovinyl pyridine could then be predicted based on this model. The trichlorovinyl group, with its strong electron-withdrawing nature due to the chlorine atoms, would be expected to significantly influence the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Aromaticity and Electronic Delocalization Investigations

The aromaticity of the pyridine ring in 2-Methyl-5-trichlorovinyl pyridine is a key determinant of its stability and reactivity. Theoretical studies can quantify the degree of aromaticity and visualize the electronic delocalization within the molecule.

Aromaticity is often assessed using several computational indices. The Nucleus-Independent Chemical Shift (NICS) is a popular method, where a negative value at the center of the ring indicates aromatic character. The Harmonic Oscillator Model of Aromaticity (HOMA) is another geometric descriptor that evaluates the bond length alternation; a value closer to 1 signifies a higher degree of aromaticity.

The electron-withdrawing trichlorovinyl group at the 5-position is expected to perturb the electronic delocalization of the pyridine ring. This perturbation can be analyzed by examining the electron density distribution and molecular orbitals. The presence of the methyl group at the 2-position, being an electron-donating group, would have an opposing, albeit weaker, effect.

Table 2: Predicted Aromaticity Indices and Electronic Properties for 2-Methyl-5-trichlorovinyl Pyridine

| Property | Predicted Value/Observation | Significance |